3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(2-Fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a combination of fluorinated aniline, piperidine, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aniline derivative, followed by the formation of the piperidine ring. The final step involves the cyclization to form the pyrrole-2,5-dione core. Common reagents used in these reactions include aniline derivatives, piperidine, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine .
Scientific Research Applications
3-[4-(2-Fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluoroanilino)-1-(4-(4-morpholinyl)phenyl)-2,5-pyrrolidinedione: Similar structure but with a morpholine ring instead of a piperidine ring.
Piperidine derivatives: A broad class of compounds with similar piperidine rings but different substituents.
Uniqueness
What sets 3-[4-(2-fluoroanilino)piperidino]-1-(4-propoxyphenyl)dihydro-1H-pyrrole-2,5-dione apart is its unique combination of fluorinated aniline, piperidine, and pyrrole moieties. This combination may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H28FN3O3 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[4-(2-fluoroanilino)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H28FN3O3/c1-2-15-31-19-9-7-18(8-10-19)28-23(29)16-22(24(28)30)27-13-11-17(12-14-27)26-21-6-4-3-5-20(21)25/h3-10,17,22,26H,2,11-16H2,1H3 |
InChI Key |
JLEPRZJPXTYNQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=CC=C4F |
Origin of Product |
United States |
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